7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline
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Overview
Description
7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of fluorinated quinolines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties. Fluorinated quinolines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline typically involves cyclization and cycloaddition reactions. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved using various reagents and catalysts . Another approach involves the use of radical trifluoromethylation, where carbon-centered radical intermediates are generated and subsequently reacted with trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the incorporation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced quinoline products.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This binding can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
Uniqueness
7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline is unique due to the presence of the trifluoromethyl group, which imparts enhanced biological activity and stability. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H12F3N3 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
7-methyl-1-phenyl-3-(trifluoromethyl)pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C18H12F3N3/c1-11-7-8-12-10-14-16(18(19,20)21)23-24(13-5-3-2-4-6-13)17(14)22-15(12)9-11/h2-10H,1H3 |
InChI Key |
KKNUGPHJRSEGEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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